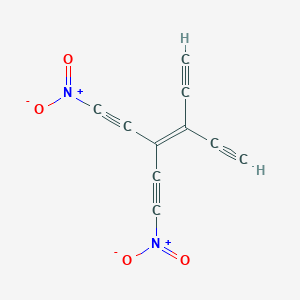
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound with the molecular formula C10H2N2O4 . This compound is characterized by the presence of multiple functional groups, including ethynyl, nitro, and diyne groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves multiple steps, typically starting with the preparation of the hex-3-ene-1,5-diyne backbone. This can be achieved through various organic reactions, including electrophilic addition and substitution reactions . The introduction of the nitro and ethynyl groups requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne undergoes a variety of chemical reactions due to its multiple reactive sites. Common reactions include:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activity.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the ethynyl groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and polyynes. These compounds share similar functional groups but differ in their molecular structure and reactivity.
Properties
CAS No. |
823813-69-0 |
|---|---|
Molecular Formula |
C10H2N2O4 |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
4-ethynyl-1-nitro-3-(2-nitroethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(4-2)10(5-7-11(13)14)6-8-12(15)16/h1-2H |
InChI Key |
YWEXXKFZRSJVNM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















